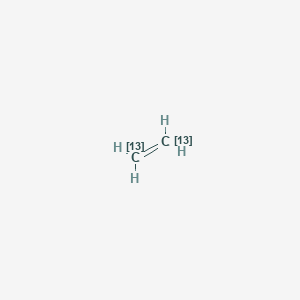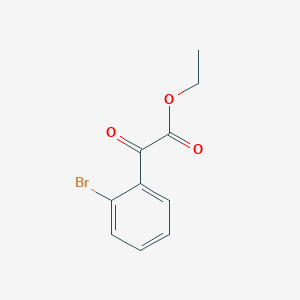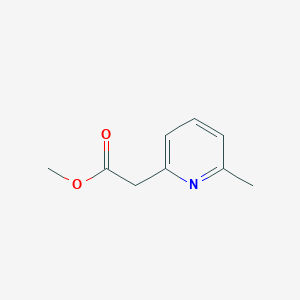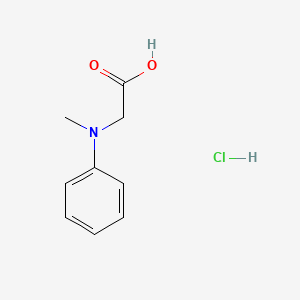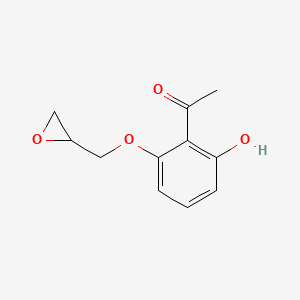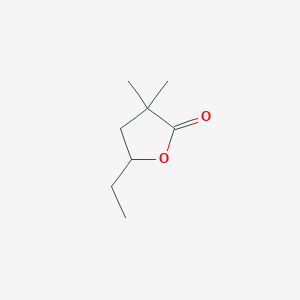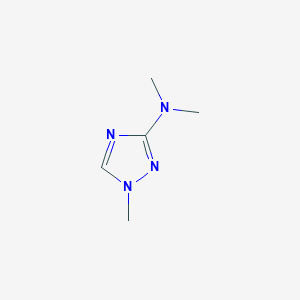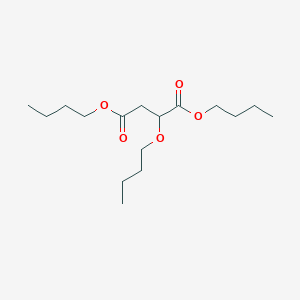
Dibutyl 2-butoxysuccinate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Dibutyl 2-butoxysuccinate involves the use of p-toluenesulfonic acid as a catalyst . The monohydrate of this acid is soluble in 1-butanol, providing a homogenous reaction system with a higher boiling point .Molecular Structure Analysis
The molecular formula of Dibutyl 2-butoxysuccinate is C16H30O5 . Its molecular weight is 302.41 g/mol .Chemical Reactions Analysis
Dibutyl 2-butoxysuccinate can participate in various chemical reactions. For instance, it has been used in the regioselective tosylation of certain polyols to selectively tosylate primary alcohols and exocyclic alcohols over more sterically-hindered alcohols .Applications De Recherche Scientifique
Environmental Impact and Toxicology
Research on phthalates, a group of chemicals to which Dibutyl 2-butoxysuccinate is structurally related, provides extensive insights into their widespread use in various industrial applications, including as plasticizers in consumer products and medical devices. Studies have focused on understanding the environmental distribution, potential health effects, and mechanisms of toxicity of these compounds (Hauser & Calafat, 2005). This research is crucial for assessing the ecological and health impacts of related substances like Dibutyl 2-butoxysuccinate.
Biodegradation and Metabolic Studies
Investigations into the biodegradation and metabolism of structurally similar compounds, such as 2,4-dichlorophenoxybutyric acid, have revealed the pathways through which these substances are processed in biological systems and the environment. Such studies are essential for understanding the fate of chemicals like Dibutyl 2-butoxysuccinate in natural and engineered ecosystems (Schneider, Schütte, & Tewes, 1984).
Application in Agriculture and Herbicide Research
The use of related compounds in agriculture, particularly as herbicides, has been extensively studied to evaluate their efficacy, toxicity, and environmental impact. Research in this area contributes to the development of safer and more effective agricultural chemicals, potentially including derivatives like Dibutyl 2-butoxysuccinate (Epstein et al., 1991).
Chemical Synthesis and Industrial Applications
The chemical synthesis and application of related esters and compounds in industrial settings highlight the versatility and importance of these chemicals in manufacturing, pharmaceuticals, and material science. The development of efficient synthetic methods for related compounds underscores the ongoing interest and potential applications of Dibutyl 2-butoxysuccinate in various fields (Tamai et al., 1987).
Propriétés
IUPAC Name |
dibutyl 2-butoxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O5/c1-4-7-10-19-14(16(18)21-12-9-6-3)13-15(17)20-11-8-5-2/h14H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAWXQQNQGESAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(CC(=O)OCCCC)C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544980 | |
| Record name | Dibutyl 2-butoxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyl 2-butoxysuccinate | |
CAS RN |
63842-87-5 | |
| Record name | Dibutyl 2-butoxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



